Ethyl 5-Methoxyindole-3-acetate
Overview
Description
Ethyl 5-Methoxyindole-3-acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is a derivative of indole-3-acetic acid, which is a well-known plant hormone involved in various growth processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methoxyindole-3-acetate typically involves the esterification of 5-Methoxy-1H-indole-3-acetic acid. One common method is the Fischer esterification, where the acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methoxyindole-3-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group, forming 5-Hydroxy-1H-indole-3-acetic acid ethyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Hydroxy-1H-indole-3-acetic acid ethyl ester.
Reduction: 5-Methoxy-1H-indole-3-ethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-Methoxyindole-3-acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its role in plant growth and development as a derivative of indole-3-acetic acid.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-Methoxyindole-3-acetate involves its interaction with specific molecular targets and pathways. As a derivative of indole-3-acetic acid, it may mimic the activity of this plant hormone, binding to auxin receptors and influencing gene expression related to growth and development. In medicinal applications, it may interact with various cellular targets to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid ethyl ester: Lacks the methoxy group, making it less hydrophobic.
5-Hydroxy-1H-indole-3-acetic acid ethyl ester: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.
5-Methoxy-1H-indole-3-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
Ethyl 5-Methoxyindole-3-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. The presence of the methoxy group enhances its hydrophobicity, potentially influencing its interaction with biological membranes and receptors.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-13(15)6-9-8-14-12-5-4-10(16-2)7-11(9)12/h4-5,7-8,14H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLVSUXXCBDUBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441098 | |
Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57000-49-4 | |
Record name | 1H-Indole-3-acetic acid, 5-methoxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57000-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-indole-3-acetic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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